Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate
Description
Introduction to Methyl 2-((2-(1H-Imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate
Chemical Identity and Nomenclature
This compound is a synthetically derived benzimidazole analog. Its systematic IUPAC name reflects three critical structural elements:
- A benzimidazole core (1H-benzo[d]imidazole) substituted at positions 2, 5, and 6.
- A thioether linkage (-S-) connecting the benzimidazole’s C2 position to a 2-(1H-imidazol-1-yl)ethyl group.
- A methyl ester at the C5 carboxylate position and a chlorine atom at C6.
The molecular formula is C₁₅H₁₄ClN₄O₂S , with a molar mass of 350.82 g/mol . Alternative nomenclature includes methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1H-benzimidazole-5-carboxylate, as documented in chemical registries.
Table 1: Key Identifiers and Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1H-benzimidazole-5-carboxylate |
| Molecular Formula | C₁₅H₁₄ClN₄O₂S |
| Molar Mass | 350.82 g/mol |
| CAS Registry Number | 1446718-32-6 |
| Canonical SMILES | ClC1=C(C(=O)OC)N=C2N1C=CC(=N2)SCCN3C=CN=C3 |
The compound’s structural complexity arises from the fusion of aromatic and heterocyclic systems, which confer distinct electronic and steric properties.
Historical Context of Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole derivatives have been integral to pharmaceutical development since the 1950s, when albendazole and thiabendazole established the scaffold’s antiparasitic efficacy. Subsequent research revealed broader therapeutic potential, including:
- Antiviral activity : Modifications at the N1 and C2 positions enable inhibition of viral polymerases.
- Anticancer properties : Substituents like methyl groups and thioethers enhance DNA intercalation capacity.
- Antimicrobial effects : Thioalkyl chains improve membrane permeability in Gram-negative bacteria.
The introduction of imidazole-containing side chains in the 2010s marked a paradigm shift, leveraging imidazole’s ability to coordinate metal ions and participate in hydrogen bonding. For example, analogs featuring 2-(imidazolyl)ethylthio groups demonstrated 4–8× greater inhibition of Helicobacter pylori compared to first-generation derivatives.
Significance of Structural Features in Bioactivity
The compound’s bioactivity stems from synergistic interactions between its substituents:
Benzimidazole Core
The planar benzimidazole system facilitates π-π stacking with aromatic amino acid residues (e.g., Phe338 in bacterial DNA gyrase), while its tautomeric equilibrium (1H ↔ 3H forms) allows adaptive binding to biological targets. Chlorination at C6 enhances electron-withdrawing effects, polarizing the core and strengthening dipole-dipole interactions.
Thioether-Imidazole Side Chain
The -(CH₂)₂-S-(CH₂)₂-imidazole chain contributes:
- Flexibility : The thioether’s rotational freedom enables conformational adaptation to enzyme active sites.
- Electron donation : Imidazole’s lone pairs stabilize transition states during enzyme inhibition.
- Cation-π interactions : The protonated imidazole ring (at physiological pH) binds anionic phospholipid head groups in microbial membranes.
Table 2: Structure-Activity Relationships in Analogous Compounds
Properties
Molecular Formula |
C14H13ClN4O2S |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H13ClN4O2S/c1-21-13(20)9-6-11-12(7-10(9)15)18-14(17-11)22-5-4-19-3-2-16-8-19/h2-3,6-8H,4-5H2,1H3,(H,17,18) |
InChI Key |
QZZLFFJCJIBNNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Cl)NC(=N2)SCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
- Esterification : 3,4-Diaminobenzoic acid is converted to its methyl ester using methanol and sulfuric acid.
- Thioether Formation : The thioether linkage is introduced via nucleophilic substitution between the methyl ester and 2-(1H-imidazol-1-yl)ethanethiol in dimethylformamide (DMF) at 60°C.
- Cyclization : Intramolecular cyclization is catalyzed by polyphosphoric acid (PPA) at 120°C, forming the benzimidazole ring.
- Chlorination : Electrophilic aromatic substitution with SO₂Cl₂ introduces the chloro group at the 6-position.
Yield : 58–72% (over four steps).
Stobbe Condensation-Based Synthesis
A patent-published route (WO2015005615A1) employs Stobbe condensation to assemble the benzimidazole scaffold. This method uses low-cost starting materials like substituted benzaldehydes and avoids hazardous reagents, making it suitable for industrial-scale production.
Procedure:
- Condensation : Benzaldehyde derivatives react with diethyl succinate in the presence of potassium tert-butoxide, forming a γ-keto ester intermediate.
- Cyclization : The intermediate undergoes cyclization with ammonium acetate in acetic acid, yielding the benzimidazole core.
- Functionalization : Sequential reactions introduce the thioether and imidazole groups using 2-mercaptoimidazole and chloroethylimidazole under basic conditions (K₂CO₃, acetone).
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Methanol/water (3:1) | +18% |
| Temperature | 50–55°C | +12% |
| Catalyst | N-heterocyclic carbene (NHC) | +22% |
This method achieves an overall yield of 65–78% with >95% purity.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for benzimidazole formation. A protocol from the Journal of Young Pharmacists demonstrates the condensation of o-phenylenediamine with carbonyl compounds under microwave conditions.
Steps:
- Microwave Reaction : A mixture of methyl 3,4-diaminobenzoate, 2-(1H-imidazol-1-yl)ethanethiol, and 70% HCl is irradiated at 150 W for 40 minutes.
- Chlorination : Post-cyclization chlorination with N-chlorosuccinimide (NCS) in dichloromethane.
Advantages :
Solid-Phase Synthesis Using Polymer-Supported Catalysts
A green chemistry approach utilizes polyvinylpolypyrrolidone-bound trifluoromethanesulfonic acid (PVP-TfOH) as a recyclable catalyst. This method enhances atom economy and reduces waste.
Process:
- Condensation : o-Phenylenediamine reacts with 4-chlorobenzaldehyde in the presence of PVP-TfOH and H₂O₂ at 70°C for 6 minutes.
- Esterification and Functionalization : Sequential reactions introduce the methyl ester and imidazole-thioether groups.
Performance Metrics :
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 90 | 98 |
| 5 | 87 | 97 |
Optimization Strategies for Industrial Scalability
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization.
Catalytic Systems
Temperature Control
Maintaining temperatures below 60°C during thioether formation prevents decomposition of the imidazole moiety.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclization | 58–72 | 12–24 h | Moderate |
| Stobbe Condensation | 65–78 | 8–10 h | High |
| Microwave-Assisted | 82–89 | 40 min | Low |
| Solid-Phase | 87–90 | 6 min | Moderate |
Challenges and Solutions
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of imidazole derivatives in column chromatography.
- Solution : Employ reverse-phase HPLC with acetonitrile/water gradients.
Recent Advances (Post-2023)
Flow Chemistry Approaches
Continuous-flow reactors reduce reaction times by 70% and improve heat transfer during exothermic steps.
Enzymatic Catalysis
Lipase-mediated esterification achieves 94% enantiomeric excess (ee) for chiral derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, TBHP, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole and benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activities
Studies have indicated that compounds similar to methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate exhibit significant antimicrobial properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with microbial enzymes, leading to increased efficacy against resistant strains .
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 18 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
Anticancer Potential
The compound has also been studied for its anticancer properties. A review in ACS Omega highlighted that certain benzimidazole derivatives show promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . this compound was noted for its ability to target specific kinases involved in tumor growth.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of synthesized benzimidazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial activity, with this compound showing superior inhibition against MRSA compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of benzimidazole derivatives, where this compound was evaluated for its effects on human cancer cell lines. The findings revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole and benzimidazole rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzimidazole core, the nature of the thioether linkage, and appended functional groups. Key comparisons include:
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact on Solubility: The target compound’s methyl ester group enhances lipophilicity compared to the phenolic –OH group in ’s compound, which may improve membrane permeability but reduce aqueous solubility .
- Halogen Effects: The 6-chloro substituent in the target compound contrasts with the 5-iodo group in ’s derivative. Iodo substituents increase molecular weight and may reduce metabolic stability compared to chloro groups .
Physicochemical and Crystallographic Properties
- Hydrogen-Bonding Patterns: The imidazole nitrogen atoms in the target compound can act as hydrogen-bond donors/acceptors, similar to the phenolic –OH group in ’s compound. This property is critical for crystal packing and supramolecular interactions .
- Crystallinity: Benzimidazole derivatives with rigid substituents (e.g., ’s methoxy-phenol) form stable crystals via π-π stacking and hydrogen bonds. The target compound’s flexible thioether chain may reduce crystallinity compared to these analogs .
Biological Activity
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, characterized by the presence of a fused benzene and imidazole ring, with a molecular formula of C₁₅H₁₅ClN₄O₂S and a molecular weight of approximately 350.8 g/mol. The unique structural elements, including the chloro group at the 6-position and the thioether linkage, contribute to its reactivity and potential biological interactions .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
These results suggest that this compound may serve as a promising candidate for treating infections caused by resistant strains .
Anticancer Activity
Research has also highlighted the compound's potential in cancer therapy. In vitro studies have demonstrated its antiproliferative effects on various cancer cell lines, notably the MDA-MB-231 breast cancer cell line. The following table outlines the IC₅₀ values for different derivatives compared to established anticancer agents:
| Compound | IC₅₀ (μM) | Activity |
|---|---|---|
| This compound | 16.38 | High antiproliferative activity |
| Camptothecin | 0.41 | Reference standard |
The compound's mechanism of action appears to involve apoptosis induction through mitochondrial membrane disruption, leading to the release of pro-apoptotic factors like cytochrome c .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The imidazole ring plays a critical role in these interactions, facilitating hydrogen bonding and coordination with metal ions. This suggests potential applications in drug design aimed at targeting similar biological pathways .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : In a study evaluating multiple benzimidazole derivatives, this compound showed superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin .
- Cancer Cell Line Studies : Another investigation assessed the compound's effects on MDA-MB-231 cells, revealing significant cytotoxicity linked to its lipophilicity and structural modifications which enhance membrane permeability .
Q & A
Q. Q1. What are the optimal synthetic routes for Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including thioether formation and imidazole functionalization. Key factors include:
- Catalyst Selection : Manganese(IV) oxide in dichloromethane (yield: 85%) or ruthenium-based catalysts (yield: 70%) under controlled temperatures (e.g., 50°C) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while solvent-free conditions (e.g., Friedel-Crafts acylation) reduce side reactions .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Spectroscopic Techniques : 1H/13C NMR to confirm substituent positions and sulfur/thioether linkages.
- Chromatography : Reverse-phase HPLC (C18 column, UV detection) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 353.8 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can computational methods improve reaction design for derivatives of this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to:
- Predict transition states and intermediates, reducing trial-and-error approaches .
- Optimize substituent effects (e.g., chloro vs. methoxy groups) on electronic properties using software like Gaussian or ORCA .
- Validate predictions with in situ IR or Raman spectroscopy to monitor reaction progress .
Q. Q4. What strategies address contradictions in reported biological activities of imidazole derivatives?
Methodological Answer: Discrepancies often arise from:
- Structural Variants : Compare analogs with differing substituents (e.g., 6-chloro vs. 6-fluoro) using standardized assays (e.g., MTT for cytotoxicity) .
- Experimental Design : Control for solubility (e.g., logP = 2.1 vs. 3.5) and bioavailability (e.g., GI absorption scores) .
- Data Normalization : Use reference compounds (e.g., cisplatin for anticancer activity) to calibrate dose-response curves .
Q. Q5. How can eco-friendly synthesis be achieved for this compound?
Methodological Answer: Adopt green chemistry principles:
- Solvent-Free Reactions : Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) minimizes waste .
- Catalytic Recycling : Recover ruthenium catalysts via membrane filtration (e.g., 10 kDa cutoff) .
- Energy Efficiency : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours) .
Methodological Challenges & Solutions
Q. Q6. How should researchers troubleshoot low yields in the final coupling step?
Methodological Answer:
- Intermediate Stability : Protect imidazole nitrogen with Boc groups during thioether formation .
- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., free thiols) and adjust pH (optimal pH 7–8) .
- Temperature Gradients : Gradual heating (5°C/min) prevents decomposition of heat-sensitive intermediates .
Q. Q7. What advanced techniques resolve solubility issues in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) via post-synthetic modification .
Data Interpretation & Validation
Q. Q8. How to reconcile conflicting LogP values reported in different studies?
Methodological Answer:
- Standardized Protocols : Use shake-flask method (octanol/water) with UV quantification .
- Computational Validation : Compare experimental LogP with predictions from ChemAxon or ACD/Labs .
- Inter-laboratory Calibration : Share reference samples (e.g., methyl benzoate derivatives) to harmonize results .
Q. Q9. What statistical approaches are recommended for dose-response studies?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or logistic models (IC50 ± SEM) using GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Meta-Analysis : Pool data from ≥3 independent studies to assess reproducibility .
Cross-Disciplinary Applications
Q. Q10. How can materials engineering principles enhance formulation studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
